N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide
CAS No.: 1351586-57-6
Cat. No.: VC4279225
Molecular Formula: C16H16FN7O2S
Molecular Weight: 389.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351586-57-6 |
|---|---|
| Molecular Formula | C16H16FN7O2S |
| Molecular Weight | 389.41 |
| IUPAC Name | N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C16H16FN7O2S/c1-23-16(20-21-22-23)27-9-14(25)18-6-7-24-10-19-13(8-15(24)26)11-2-4-12(17)5-3-11/h2-5,8,10H,6-7,9H2,1H3,(H,18,25) |
| Standard InChI Key | COJVSFUMCHNUGZ-UHFFFAOYSA-N |
| SMILES | CN1C(=NN=N1)SCC(=O)NCCN2C=NC(=CC2=O)C3=CC=C(C=C3)F |
Introduction
N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a heterocyclic compound that combines structural elements of pyrimidine, tetrazole, and acetamide groups. Such compounds are often studied for their biological activity, including potential pharmaceutical applications.
Key Structural Features:
-
Pyrimidine Core: The 6-oxopyrimidine moiety is commonly associated with bioactivity, particularly in enzyme inhibition.
-
Fluorophenyl Substitution: Fluorine atoms enhance lipophilicity and metabolic stability.
-
Tetrazole Group: Known for mimicking carboxylic acids in drug design, improving binding affinity to biological targets.
-
Thioacetamide Linkage: This group may enhance interaction with thiol-containing enzymes or receptors.
Potential Applications
Based on structural analogs and related studies:
Enzyme Inhibition
Compounds with pyrimidine cores are often explored as inhibitors of enzymes such as kinases or oxidoreductases. The fluorophenyl substitution may enhance binding specificity.
Antimicrobial Activity
Tetrazole-containing compounds have been reported to exhibit antimicrobial properties due to their ability to disrupt bacterial enzymatic pathways.
Anti-inflammatory Potential
The presence of heterocyclic scaffolds like pyrimidine and tetrazole suggests potential as anti-inflammatory agents, possibly targeting pathways like cyclooxygenase or lipoxygenase.
Synthesis and Characterization
While no direct synthesis route is provided for this compound, general methods for similar structures include:
-
Stepwise Assembly:
-
Formation of the pyrimidine ring via condensation reactions.
-
Introduction of the fluorophenyl group through electrophilic substitution.
-
Attachment of the tetrazole group via cyclization reactions with azides.
-
Coupling with thioacetamide derivatives.
-
-
Characterization Techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm structural integrity.
-
Mass Spectrometry (MS): For molecular weight determination.
-
X-ray Crystallography: To elucidate three-dimensional structure.
-
Research Findings on Analogous Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume